ethyl [(4-methyl-1,3-thiazol-2-yl)amino](oxo)acetate
Description
Ethyl (4-methyl-1,3-thiazol-2-yl)aminoacetate is a thiazole derivative characterized by a 4-methyl-substituted thiazole core linked to an oxoacetate ester group. Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in the five-membered ring, often employed in pharmaceuticals due to their bioisosteric properties and ability to interact with biological targets . The oxoacetate moiety enhances reactivity, making this compound a versatile intermediate for synthesizing antibiotics, enzyme inhibitors, and other bioactive molecules . Its structure has been confirmed via spectroscopic methods (IR, NMR) and crystallography in related analogs .
Properties
IUPAC Name |
ethyl 2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S/c1-3-13-7(12)6(11)10-8-9-5(2)4-14-8/h4H,3H2,1-2H3,(H,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTWVCWHQJRVUEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=NC(=CS1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601230044 | |
| Record name | Ethyl 2-[(4-methyl-2-thiazolyl)amino]-2-oxoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601230044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82514-59-8 | |
| Record name | Ethyl 2-[(4-methyl-2-thiazolyl)amino]-2-oxoacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82514-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-[(4-methyl-2-thiazolyl)amino]-2-oxoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601230044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (4-methyl-1,3-thiazol-2-yl)aminoacetate typically involves the reaction of 4-methyl-1,3-thiazole-2-amine with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product. The reaction can be summarized as follows:
4-methyl-1,3-thiazole-2-amine+ethyl oxalyl chloride→ethyl (4-methyl-1,3-thiazol-2-yl)aminoacetate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (4-methyl-1,3-thiazol-2-yl)aminoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group on the thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (4-methyl-1,3-thiazol-2-yl)aminoacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of ethyl (4-methyl-1,3-thiazol-2-yl)aminoacetate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name | Thiazole Substituent | Ester Group | Additional Groups | Key Properties/Activities | References |
|---|---|---|---|---|---|
| Ethyl (4-methyl-1,3-thiazol-2-yl)aminoacetate | 4-methyl | Ethyl | Oxo | Potential antibiotic intermediate | |
| Ethyl [(4-phenyl-1,3-thiazol-2-yl)amino]acetate | 4-phenyl | Ethyl | None | Unspecified biological activity | |
| Methyl 2-((5-cyanothiazol-2-yl)amino)-2-oxoacetate | 5-cyano | Methyl | Oxo | Fragment-based drug discovery | |
| Ethyl 2-({4-[4-(2-chloroethyl)phenyl]-5-methyl-1,3-thiazol-2-yl}amino)-2-oxoacetate | 5-methyl, 4-(2-chloroethyl)phenyl | Ethyl | Oxo, chloroethyl | Anticancer potential (structural similarity to kinase inhibitors) | |
| Ethyl ({5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}amino)(oxo)acetate | 1,3,4-thiadiazole (not thiazole) | Ethyl | 4-chlorophenoxy | Predicted pKa: 5.58; density: 1.475 g/cm³ |
Key Observations :
- Thiazole Substituents : The 4-methyl group in the target compound may enhance steric stability compared to bulkier substituents like 4-phenyl or 4-(2-chloroethyl)phenyl, which could hinder binding to enzymatic active sites .
- Functional Groups : The oxo group facilitates hydrogen bonding, critical for interactions with biological targets, as seen in cephalosporin antibiotics .
Biological Activity
Ethyl (4-methyl-1,3-thiazol-2-yl)aminoacetate, also known as ethyl 2-(4-oxo-1,3-thiazol-2-yl)acetate, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : Ethyl 2-(4-oxo-1,3-thiazol-2-yl)acetate
- Molecular Formula : C7H9NO3S
- Molecular Weight : 187.22 g/mol
The compound features a thiazole ring that is known for its biological relevance, particularly in pharmaceuticals. The thiazole moiety often contributes to antimicrobial and anti-inflammatory activities.
Biological Activity Overview
Ethyl (4-methyl-1,3-thiazol-2-yl)aminoacetate exhibits various biological activities, including:
- Antimicrobial Activity : Studies have indicated that thiazole derivatives possess significant antibacterial properties. The presence of the thiazole ring enhances the compound's ability to inhibit bacterial growth.
- Anticancer Properties : Research has shown that compounds containing thiazole rings can induce apoptosis in cancer cells. Ethyl (4-methyl-1,3-thiazol-2-yl)aminoacetate may act through multiple pathways to exert cytotoxic effects on tumor cells.
The biological activity of ethyl (4-methyl-1,3-thiazol-2-yl)aminoacetate can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes that are crucial for bacterial survival or cancer cell proliferation.
- Induction of Apoptosis : It may trigger programmed cell death in cancer cells through intrinsic pathways.
- Antioxidant Properties : Some studies suggest that thiazole derivatives can scavenge free radicals, contributing to their protective effects against oxidative stress.
Antimicrobial Studies
A study published in 2020 evaluated the antimicrobial efficacy of various thiazole derivatives, including ethyl (4-methyl-1,3-thiazol-2-yl)aminoacetate. The results demonstrated a minimum inhibitory concentration (MIC) against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .
Anticancer Research
In a case study involving human cancer cell lines, ethyl (4-methyl-1,3-thiazol-2-yl)aminoacetate was shown to significantly reduce cell viability in a dose-dependent manner. Flow cytometry analysis revealed an increase in apoptotic cells when treated with the compound .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
